molecular formula C19H17N3O2 B2842286 Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034431-66-6

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2842286
CAS RN: 2034431-66-6
M. Wt: 319.364
InChI Key: AMMBVSIFIMRWRK-UHFFFAOYSA-N
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Description

“Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyridin-2-yl group, a quinolin-8-yloxy group, and a pyrrolidin-1-yl group . It’s part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyridin-2-yl, quinolin-8-yloxy, and pyrrolidin-1-yl groups are key components of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their spectroscopic properties under various environmental conditions. These studies reveal insights into the fluorescence, electronic absorption, and excitation properties, offering a foundation for understanding the electronic structure and potential applications of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone in optical materials and sensors. Quantum chemistry calculations further elucidate the molecular orbital involvement and hydrogen bonding's impact on stability and electronic transitions (Al-Ansari, 2016).

Medicinal Chemistry and Drug Design

The structural motif of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is relevant to the development of selective inhibitors for various enzymes and receptors. For instance, studies on heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives have showcased their potential as highly potent and selective aldosterone synthase inhibitors. This suggests potential therapeutic applications for conditions such as hyperaldosteronism and myocardial fibrosis, highlighting the chemical scaffold's significance in designing new drugs (Lucas et al., 2011).

Coordination Chemistry and Material Science

Investigations into zinc quinaldinate complexes with pyridine-based ligands, similar in structure to the compound of interest, demonstrate the versatility of these chemical frameworks in forming various coordination complexes. Such studies are pivotal for the development of materials with specific optical, electronic, or catalytic properties. The ability to fine-tune intermolecular interactions and coordination environments suggests applications in the synthesis of novel materials and catalysts (Modec, 2018).

Bioimaging and Sensing Applications

The development of fluorescent probes based on bipyridine constructs for Zn2+ ion sensing in aqueous solutions has showcased the potential of pyridine and quinoline derivatives in bioimaging. The specific sensing mechanism and turn-on fluorescence response highlight the role of such compounds in biological imaging and metal ion detection, providing a basis for the application of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone in similar contexts (Pawar et al., 2016).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. Given the interest in similar compounds for their biological activities , this compound could also be a subject of interest in medicinal chemistry.

properties

IUPAC Name

pyridin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(16-7-1-2-10-20-16)22-12-9-15(13-22)24-17-8-3-5-14-6-4-11-21-18(14)17/h1-8,10-11,15H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBVSIFIMRWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

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